![molecular formula C16H19N3O3 B1405586 phenyl 4-{[(2,2-dimethylpropyl)amino]carbonyl}-1H-imidazole-5-carboxylate CAS No. 1785762-28-8](/img/structure/B1405586.png)
phenyl 4-{[(2,2-dimethylpropyl)amino]carbonyl}-1H-imidazole-5-carboxylate
Descripción general
Descripción
Phenyl 4-{[(2,2-dimethylpropyl)amino]carbonyl}-1H-imidazole-5-carboxylate is a chemical compound commonly known as PHCCC. It is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). PHCCC has gained significant attention in scientific research due to its potential therapeutic applications in neurological disorders such as Parkinson's disease, anxiety, and depression.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
Substituted imidazoles, including the compound , are frequently utilized in the development of new pharmaceuticals . Their structural motif is found in many biologically active molecules, which can interact with various enzymes and receptors in the body. This particular compound could be explored for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
Agrochemicals
Imidazole derivatives are also significant in the agrochemical industry . They can be designed to function as pesticides or herbicides, providing protection for crops against a range of pests and diseases. The structural flexibility of imidazoles allows for the fine-tuning of these compounds to target specific agricultural problems.
Dyes for Solar Cells
Recent research has indicated that imidazole derivatives can be used in the creation of dyes for solar cells . These compounds can serve as sensitizers, which are crucial for converting light into electricity. The phenyl 4-{[(2,2-dimethylpropyl)amino]carbonyl}-1H-imidazole-5-carboxylate could be investigated for its photovoltaic properties and efficiency in solar energy harvesting.
Functional Materials
The versatility of imidazole compounds extends to the development of functional materials . These materials have a variety of applications, including in electronics, where they can be used as conductive polymers, or in biomedicine, as components of biosensors or drug delivery systems.
Catalysis
Imidazoles are known to act as catalysts in various chemical reactions . They can facilitate reactions by providing a favorable environment or by stabilizing transition states. The compound could be studied for its catalytic abilities in organic synthesis or industrial chemical processes.
Optical Applications
Due to their unique electronic properties, imidazole derivatives are being explored for use in optical applications . This includes their use in organic light-emitting diodes (OLEDs) and other display technologies. The compound’s ability to emit or modulate light could be harnessed for advanced optical devices.
Propiedades
IUPAC Name |
phenyl 4-(2,2-dimethylpropylcarbamoyl)-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-16(2,3)9-17-14(20)12-13(19-10-18-12)15(21)22-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFLLRTWWIQDSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)C1=C(NC=N1)C(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl 4-{[(2,2-dimethylpropyl)amino]carbonyl}-1H-imidazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



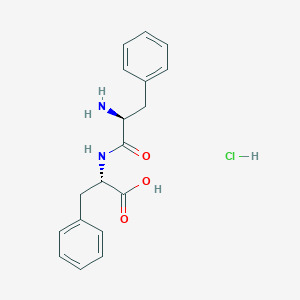

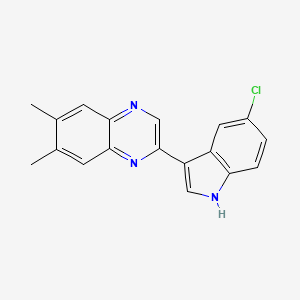
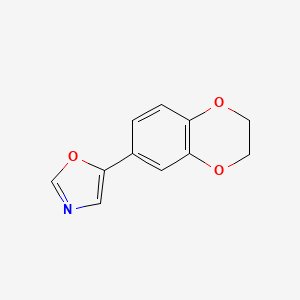
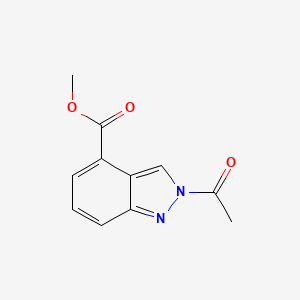

![1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride](/img/structure/B1405511.png)

![3-butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1405516.png)
![N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405517.png)
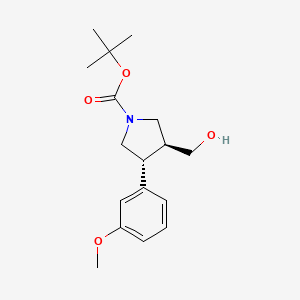

![2-Bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1405525.png)
![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405526.png)